molecular formula C22H21F2N3O B608602 Ljh685 CAS No. 1627710-50-2

Ljh685

Cat. No. B608602
M. Wt: 381.42
InChI Key: IKUFKDGKRLMXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LJH685 is a potent, ATP-competitive and selective RSK inhibitor . It inhibits RSK1, 2, and 3 biochemical activities with IC50s of 6, 5, 4 nM, respectively . The empirical formula for LJH685 is C22H21F2N3O .


Molecular Structure Analysis

Structural analysis confirms that LJH685 binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases .


Physical And Chemical Properties Analysis

LJH685 is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed . The molecular weight of LJH685 is 381.42 .

Scientific Research Applications

  • Cancer Research - RSK Inhibition in MAPK-Driven Cancers : Ljh685 is characterized as one of the most selective and potent RSK inhibitors known to date. Its structural analysis confirmed its binding to the RSK2 N-terminal kinase ATP-binding site. In vitro and cellular studies demonstrated that Ljh685 and LJI308 efficiently inhibit RSK activity. Their cellular inhibition of RSK and its phosphorylation of YB1 on Ser102 correlate closely with inhibition of cell growth, particularly in an anchorage-independent growth setting and in a subset of examined cell lines. This underscores the heterogeneous nature of RSK dependence in cancer and suggests the potential of RSK as a therapeutic target for oncology (Aronchik et al., 2014).

Safety And Hazards

LJH685 is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It should be handled with care, avoiding release to the environment . In case of contact or ingestion, appropriate safety measures should be taken .

properties

IUPAC Name

2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFKDGKRLMXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol

CAS RN

1627710-50-2
Record name LJH-685
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LJH-685
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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